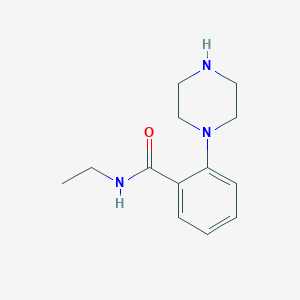

Benzamide, N-ethyl-2-(1-piperazinyl)-

Description

Contextualization within the Broader Class of Benzamide (B126) Compounds

Benzamides are a versatile class of organic compounds that have been extensively explored in drug discovery. The core structure, a simple combination of a benzene (B151609) ring and an amide, serves as a privileged scaffold that can be readily modified to interact with a wide array of biological targets. This has led to the development of benzamide-containing drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects.

The versatility of the benzamide scaffold lies in the ability to introduce various substituents at different positions of the benzene ring and the amide nitrogen. These modifications can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. The introduction of heterocyclic rings, such as piperazine (B1678402), is a common strategy to enhance the pharmacological activity and "drug-likeness" of benzamide derivatives. nih.gov

Structural Significance of the Piperazine Moiety in Designing Bioactive Benzamides

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a frequently incorporated structural motif in medicinal chemistry. mdpi.comthieme-connect.com Its prevalence is attributed to several key features that make it a valuable component in the design of bioactive molecules. nih.gov

Physicochemical Properties: Piperazine is a basic and hydrophilic group. nih.gov Its presence can enhance the aqueous solubility of a compound, which is often a desirable property for drug candidates. The two nitrogen atoms can be protonated at physiological pH, allowing for the formation of salts and improving formulation characteristics.

Pharmacokinetic Optimization: The piperazine moiety can be used to fine-tune the pharmacokinetic properties of a molecule. nih.gov By modifying the substituent on the second nitrogen atom of the piperazine ring, researchers can modulate absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, certain piperazine derivatives have been shown to penetrate the blood-brain barrier, a crucial feature for drugs targeting the central nervous system. nih.gov

Scaffolding and Pharmacophore Arrangement: The piperazine ring can act as a versatile scaffold, allowing for the precise spatial arrangement of pharmacophoric groups. This is critical for optimizing the interaction of the molecule with its biological target, such as a receptor or an enzyme. nih.gov The defined geometry of the piperazine ring helps to position substituents in the appropriate orientation for binding.

Diverse Biological Activities: The piperazine nucleus itself is associated with a range of biological activities. thieme-connect.com Piperazine and its simple salts have been used as anthelmintic agents. mdpi.comwikipedia.org More complex piperazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antipsychotic properties. thieme-connect.comnih.govyoutube.com

Overview of Academic Research Trajectories for Benzamide, N-ethyl-2-(1-piperazinyl)- Analogs

While specific research on Benzamide, N-ethyl-2-(1-piperazinyl)- is not extensively documented in publicly available literature, a significant body of research exists for its structural analogs. The primary research focus for these piperazine-containing benzamide derivatives has been in the field of oncology.

Researchers have synthesized and evaluated numerous analogs with modifications on the benzamide and piperazine rings to explore their structure-activity relationships (SAR). These studies have led to the identification of compounds with potent cytotoxic effects against various cancer cell lines.

For example, a series of novel piperazine-based benzamide derivatives were designed and synthesized for the treatment of glioblastoma. nih.gov In this study, compound L19 emerged as a promising candidate with significant inhibitory activity against glioblastoma cell lines. nih.gov Mechanistic studies revealed that L19 could inhibit cell proliferation, migration, and invasion, as well as induce apoptosis and cell cycle arrest. nih.gov Notably, this compound was also found to be capable of crossing the blood-brain barrier. nih.gov

Another area of investigation for piperazine-containing benzamides is their potential as anthelmintic agents. The piperazine core has a known history of use in treating parasitic infections. mdpi.com Research has explored the hybridization of the piperazine moiety with other pharmacologically active scaffolds, such as benzimidazoles, to develop new anthelmintic drugs. mdpi.com

Furthermore, piperazine-benzamide derivatives have been investigated for their potential as inhibitors of apolipoprotein B-100 (apoB-100) and microsomal triglyceride transfer protein (MTP), which are implicated in cardiovascular diseases. google.com

The following tables summarize some of the key research findings for piperazine-containing benzamide analogs:

Table 1: Investigated Therapeutic Areas of Piperazine-Containing Benzamide Analogs

| Therapeutic Area | Research Focus | Key Findings |

| Oncology | Glioblastoma | Identification of potent inhibitors of cell proliferation and migration. nih.gov |

| Various Cancers | Synthesis of derivatives with cytotoxic effects against multiple cancer cell lines. nih.gov | |

| Infectious Diseases | Anthelmintic | Development of benzimidazole-piperazine hybrids with larvicidal efficacy. mdpi.com |

| Antituberculosis | Synthesis of hybrids with significant in vitro activity against Mycobacterium tuberculosis. acs.org | |

| Cardiovascular Diseases | Hyperlipidemia | Development of inhibitors of apoB-100 and MTP. google.com |

Table 2: Examples of Bioactive Piperazine-Containing Benzamide Analogs and their Activities

| Compound | Target/Activity | Key Research Finding |

| Compound L19 | Glioblastoma | IC50 values of 0.15 µM, 0.29 µM, and 1.25 µM against C6, U87-MG, and U251 glioblastoma cells, respectively. nih.gov |

| Compound 7c | Anthelmintic (T. spiralis) | 92.7% reduction in parasite activity at 100 µg/mL. mdpi.com |

| Compounds 10b and 10j | Antitumor (HepG2 cells) | IC50 values of 0.12 µM and 0.13 µM, respectively. nih.gov |

| Benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids (7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l) | Antituberculosis | MIC of 0.78 µg/mL against M. tuberculosis H37Rv. acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C13H19N3O/c1-2-15-13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17) |

InChI Key |

KTITWKUESGWDTE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for Benzamide, N Ethyl 2 1 Piperazinyl Analogs

General Synthetic Approaches for Benzamide (B126) Core Structures

The construction of the benzamide backbone is the foundational stage in synthesizing this class of compounds. This typically involves the formation of an amide bond, followed by the strategic placement of the ethyl and piperazinyl groups.

Amidation and Benzamide Backbone Formation

The formation of the amide bond (–CONH–) is a cornerstone of organic chemistry. researchgate.net The most traditional and widely practiced method for synthesizing benzamides involves the reaction of a benzoic acid derivative with an amine. To facilitate this reaction, the carboxylic acid is usually "activated" to make it more reactive.

A common approach is the conversion of a substituted benzoic acid into a more reactive acyl chloride. This is typically achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is highly electrophilic and reacts readily with an amine (in this case, ethylamine) to form the N-ethyl benzamide backbone. A base is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Introduction of Ethyl and Piperazinyl Moieties

The synthesis of N-ethyl-2-(1-piperazinyl)benzamide requires a specific arrangement of substituents on the benzamide core. A logical synthetic pathway involves a convergent approach where the final C-N bonds are formed sequentially.

A typical route begins with a 2-halobenzoic acid, such as 2-fluorobenzoic acid or 2-chlorobenzoic acid. This starting material can first be converted to an N-ethyl-2-halobenzamide by amidation with ethylamine, as described above. The subsequent and crucial step is the introduction of the piperazine (B1678402) ring at the 2-position of the benzene (B151609) ring. This is accomplished by reacting the N-ethyl-2-halobenzamide with piperazine. This reaction can proceed via several mechanisms, including nucleophilic aromatic substitution or modern catalytic coupling methods, which are discussed in more detail in subsequent sections.

Table 1: Comparison of General Amidation Methods

| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | Substituted Benzoic Acid, Ethylamine | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Pyridine (B92270), Triethylamine) | High reactivity, generally good yields. | Requires an extra step to form the acyl chloride; harsh reagents. |

| Direct Coupling | Substituted Benzoic Acid, Ethylamine | Coupling agent (e.g., EDCI, DCC), Additive (e.g., HOBt), Base | Milder conditions, one-pot procedure. | Coupling agents can be expensive; potential for side reactions. |

Advanced Synthetic Routes for Substituted Piperazine-Containing Benzamides

Modern synthetic organic chemistry provides powerful tools for the efficient and selective construction of complex molecules like substituted piperazine-containing benzamides. These advanced routes offer significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and higher yields.

Nucleophilic Substitution Reactions in Piperazine Moiety Construction

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for introducing the piperazine moiety onto the benzamide core. mdpi.comnih.gov In this process, piperazine acts as a nucleophile, attacking an aromatic ring that has been activated by an electron-withdrawing group and contains a suitable leaving group (such as a halogen).

For the synthesis of N-ethyl-2-(1-piperazinyl)benzamide, the precursor N-ethyl-2-halobenzamide is an ideal substrate for an SNAr reaction. The amide group at the ortho position helps to activate the ring towards nucleophilic attack, and the halogen (e.g., F or Cl) serves as the leaving group. The reaction is typically carried out by heating the halo-benzamide with an excess of piperazine, which also acts as the base to neutralize the resulting hydrohalic acid. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), can accelerate the reaction. Piperazine is an effective nucleophile for this transformation due to its two nitrogen atoms. researchgate.net

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. mdpi.comacs.org The Buchwald-Hartwig amination is a premier example and provides a highly efficient and versatile method for coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is particularly useful when the SNAr reaction is sluggish or fails due to a poorly activated substrate. acsgcipr.org

In the context of synthesizing N-ethyl-2-(1-piperazinyl)benzamide, the Buchwald-Hartwig reaction can be used to couple piperazine with N-ethyl-2-halobenzamide. nih.gov The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand is critical and is often optimized to achieve the best results for a specific set of reactants. This method is valued for its broad functional group tolerance and its ability to proceed under relatively mild conditions. wikipedia.org

Table 2: Comparison of Advanced Methods for Piperazine Introduction

| Method | Substrate | Reagents/Catalyst | Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | N-ethyl-2-halobenzamide | Piperazine, Base | High temperature, Polar aprotic solvent (e.g., DMSO) | Effective for electron-deficient aryl halides. mdpi.comnih.gov |

| Buchwald-Hartwig Amination | N-ethyl-2-halobenzamide | Piperazine, Pd catalyst, Phosphine ligand, Base | Mild to moderate temperature, Anhydrous solvent | Broad substrate scope, high functional group tolerance, excellent yields. wikipedia.orgnih.gov |

Condensation Reactions for Side Chain Elaboration

Once the core N-ethyl-2-(1-piperazinyl)benzamide structure is assembled, further modifications can be made to create a diverse range of analogs. Condensation reactions are a powerful tool for elaborating side chains, particularly for introducing new carbon-carbon bonds.

A notable example is the Claisen-Schmidt condensation, which involves the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com While the parent compound does not have a suitable ketone for this reaction, analogs could be designed to incorporate one. For instance, if an analog contained an acetyl group on the piperazine ring or elsewhere, it could undergo a Claisen-Schmidt condensation with various aromatic aldehydes. This reaction is typically catalyzed by a base (like sodium hydroxide) and results in the formation of an α,β-unsaturated ketone, also known as a chalcone derivative. This strategy allows for the extension of the molecule and the introduction of new pharmacophoric groups.

Optimization of Synthetic Yields and Purity for Research Applications

The successful synthesis of analogs of Benzamide, N-ethyl-2-(1-piperazinyl)- for research purposes is critically dependent on the optimization of reaction conditions to maximize both chemical yield and product purity. High purity is essential for accurate biological and pharmacological evaluation, while high yields ensure the efficient use of starting materials and resources. Key parameters that are systematically varied to achieve these goals include reaction time, temperature, catalyst selection, and the order of reagent addition.

Influence of Reaction Time and Temperature

Conversely, shorter reaction times can yield products of higher purity by minimizing the formation of degradation products or side-reaction impurities. biotage.com The optimal reaction time is often a compromise, providing the highest possible yield of a product that can be efficiently purified.

The following table illustrates the effect of reaction time on the yield and purity of a model amide synthesis, demonstrating a common trend observed in the synthesis of benzamide derivatives.

Table 1: Effect of Reaction Time on Amide Synthesis Yield and Purity

| Reaction Time (minutes) | Crude Yield (%) | Purified Product Purity (%) |

|---|---|---|

| 2 | 43 | 98 |

| 5 | 55 | 95 |

| 10 | 64 | 91 |

| 15 | 62 | 88 |

Data are illustrative and based on general findings in amide synthesis optimization. biotage.com

Temperature plays a similarly crucial role. In the synthesis of a methyl 2-chloro-5-cyanobenzoate intermediate, a key precursor for certain benzamide analogs, systematically increasing the temperature in the presence of a catalyst like L-proline was found to decrease the amount of by-products and significantly improve the yield. nih.gov

Catalyst and Solvent Effects

The choice of catalyst and solvent system is another critical factor in optimizing the synthesis of piperazine-containing benzamides. For the cyanation step in the synthesis of some benzamide precursors, using CuCN as a cyanidation reagent can reduce toxicity risks compared to other reagents. nih.gov Furthermore, employing a catalyst such as L-proline in a solvent like DMF under gradually increasing temperature conditions has been shown to enhance product yield. nih.gov

The table below summarizes findings from a study on the synthesis of a benzamide intermediate, highlighting the importance of catalyst and reaction conditions.

Table 2: Effects of Catalytic Conditions on Intermediate Synthesis Yield

| Entry | Catalyst | Condition | Yield (%) |

|---|---|---|---|

| 1 | None | 100 °C for 11 h | Negligible |

| 2 | L-proline | 100 °C for 11 h | 66 |

| 3 | L-proline | 70 °C for 11 h | 52 |

| 4 | L-proline | Gradual heating to 100 °C over 11 h | 85 |

Adapted from research on the synthesis of substituted benzamides. nih.gov

Order of Reagent Addition and Purification Techniques

The sequence in which reactants and solvents are combined can influence the reaction pathway and the final product profile. While in some aqueous amide syntheses the order of addition has been found to have a negligible effect on yield and purity biotage.com, this is not a universally applicable principle and should be evaluated on a case-by-case basis for the synthesis of complex analogs.

Achieving high purity for research applications often necessitates advanced purification strategies. When a single purification method is insufficient, orthogonal flash chromatography, which combines both normal-phase and reversed-phase chromatography, can be employed. biotage.combiotage.com This two-step process is highly effective at removing closely related impurities that may not be separable by a single chromatographic technique, ultimately yielding a product of very high purity suitable for detailed scientific investigation. biotage.com For example, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides has been reported to produce the corresponding amides in high yields of 94% and 91%, respectively, underscoring the efficiency of well-optimized acylation reactions. nih.gov

Ultimately, the optimization of synthetic protocols for Benzamide, N-ethyl-2-(1-piperazinyl)- analogs requires a systematic approach, carefully adjusting multiple variables to find the ideal conditions that favor high yield and exceptional purity.

Iii. Preclinical Pharmacological Investigations and Molecular Target Elucidation of Benzamide, N Ethyl 2 1 Piperazinyl Derivatives

Modulatory Effects on Neurotransmitter Systems

Derivatives based on the piperazine (B1678402) benzamide (B126) core have been extensively studied for their ability to modulate various neurotransmitter receptors, which is critical for their potential applications in treating neuropsychiatric disorders.

The dopamine (B1211576) receptor system is a primary target for this class of compounds, with research revealing high affinity and selectivity for D2-like (D2, D3, D4) receptors. nih.gov

Investigations into a series of heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have shown that N-substitution on the piperazine ring can accommodate various heterocyclic rings while maintaining high affinity for the D3 receptor. nih.gov For instance, linking an indole (B1671886) ring via an amide or methylene (B1212753) linker to the piperazine nitrogen results in potent ligands. nih.gov The enantiomers of one such racemic compound, (-)-10e, displayed higher affinity at both D2 and D3 receptors compared to its (+)-10e counterpart. nih.gov

Further studies have highlighted that the ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor subtype may be due to a bitopic binding mode. google.com This involves the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide portion interacts with a unique secondary binding site on the D3 receptor. google.com Other research has led to the development of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent D4 receptor agonist with over 100-fold selectivity against D2 and D3 receptors. nih.gov

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |

| (-)-10e | D2 | 47.5 nM nih.gov | D3 selective (83-fold) nih.gov |

| D3 | 0.57 nM nih.gov | ||

| (+)-10e | D2 | 113 nM nih.gov | D3 selective (30-fold) nih.gov |

| D3 | 3.73 nM nih.gov | ||

| Compound 22 | D2 | 30 nM nih.gov | D3 selective (15-fold) nih.gov |

| D3 | 2 nM nih.gov | ||

| Compound 7 | D4 | Potent agonist nih.gov | >100-fold vs D2/D3 nih.gov |

The therapeutic efficacy of antipsychotic drugs is often linked to the ratio of their activity at dopamine D2 versus serotonin (B10506) 5-HT1A receptors. researchgate.net Research into N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas has explored this relationship. researchgate.net These studies indicate that the topology of the molecule and the presence of specific chemical groups, such as a pyridyl group, strongly influence ligand selectivity and affinity for these receptors. researchgate.net Through molecular modeling, specific receptor-ligand interactions have been identified that can be optimized to enhance selectivity towards 5-HT1A receptors, demonstrating the tunability of this chemical scaffold. researchgate.net

Histamine (B1213489) H3 receptor (H3R) antagonists are known to enhance the release of multiple neurotransmitters. nih.gov Several non-imidazole piperazine amide derivatives have been developed as potent and selective H3R antagonists. nih.gov Two such compounds, A-304121 and A-317920, bind with high potency to the rat H3R. nih.gov These compounds act as powerful antagonists at native H3Rs, effectively blocking histamine-induced inhibition of neurotransmitter release from rat brain synaptosomes. nih.gov

Studies comparing piperazine and piperidine (B6355638) derivatives have shown that replacing a piperazine ring with a piperidine moiety does not significantly impact H3R affinity but can be a key element for achieving dual activity at H3 and sigma-1 (σ1) receptors. acgpubs.orgnih.gov These findings establish piperazine amides as valuable leads for developing H3R antagonist therapies. nih.gov

| Compound | Receptor Target | Binding Affinity (pKi) | Functional Antagonism (pKb) |

| A-304121 | Rat H3R | 8.6 nih.gov | 8.0 (cAMP), 8.6 (release) nih.gov |

| Human H3R | 6.1 nih.gov | 6.0 (cAMP), 6.0 (Ca2+) nih.gov | |

| A-317920 | Rat H3R | 9.2 nih.gov | 9.1 (cAMP), 9.3 (release) nih.gov |

| Human H3R | 7.0 nih.gov | 6.3 (cAMP), 7.3 (Ca2+) nih.gov | |

| Compound 4 | Human H3R | Ki = 3.17 nM acgpubs.orgnih.gov | Not Reported |

| Compound 5 | Human H3R | Ki = 7.70 nM acgpubs.orgnih.gov | Not Reported |

Enzyme Inhibition and Receptor Modulation Beyond Neurotransmitters

The pharmacological profile of this chemical family extends beyond neurotransmitter receptors to include enzymes that regulate important signaling lipids.

Preclinical investigations focusing specifically on Benzamide, N-ethyl-2-(1-piperazinyl)- derivatives as inhibitors of Rho-associated Kinase-1 (ROCK1) are not extensively documented in the available scientific literature. While ROCK inhibitors are an active area of research for various diseases, the exploration of this particular benzamide scaffold for ROCK1 activity is not a prominent feature of published studies.

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and related diseases by stabilizing beneficial epoxy-eicosatrienoic acids (EETs). acgpubs.orgacgpubs.org While direct studies on N-ethyl-2-(1-piperazinyl)benzamide are limited, the broader class of piperazine amides has been explored for sEH inhibition. acgpubs.orgacgpubs.org

In one study, novel piperazine amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated for their inhibitory properties against human sEH. acgpubs.orgacgpubs.org This work identified a lead compound, a chromen-2-amide derivative with a benzyl (B1604629) piperidine on the amide side, that inhibited sEH in a concentration-dependent manner, paving the way for the development of new analogues with improved activity. acgpubs.orgacgpubs.org These findings suggest that the piperazine amide structure is a viable pharmacophore for targeting sEH. nih.govacgpubs.orgacgpubs.org

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) |

| Chromen-2-amide derivative 7 | Human sEH | 1.75 µM acgpubs.orgacgpubs.org |

Cholinesterase Enzyme Inhibition

A prominent area of investigation for benzamide derivatives, including those with piperazine and piperidine moieties, is their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. nih.govnih.gov The most potent compound in this series, substituted with a fluorine atom at the ortho position of the benzamide ring, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 13 ± 2.1 nM, which was significantly more potent than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). nih.govnih.gov Molecular docking studies suggested that the carbonyl group of this compound forms a significant hydrogen bond with the amino acid tyrosine 121 in the active site of the AChE enzyme. nih.govnih.gov

Similarly, another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine ring, identified compounds with potent AChE inhibitory activity. nih.gov The derivative with a chlorine atom at the ortho position of the benzyl group was the most active, with an IC₅₀ value of 0.91 ± 0.045 μM. nih.gov Research into other related structures, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, also yielded highly potent AChE inhibitors, with one compound showing an IC₅₀ of 0.56 nM and an 18,000-fold greater affinity for AChE over BChE.

| Derivative Series | Most Potent Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ |

| N-(2-(piperidine-1-yl)ethyl)benzamides | Compound 5d (o-Fluoro) | AChE | 13 ± 2.1 nM | Donepezil | 0.6 ± 0.05 µM |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4a (o-Chloro) | AChE | 0.91 ± 0.045 µM | Donepezil | 0.14 ± 0.03 µM |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidines | Compound 21 | AChE | 0.56 nM | - | - |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4e (m-Fluoro) | AChE | 7.1 nM | Donepezil | 410 nM |

Tubulin Modulatory Activity

The modulation of tubulin dynamics is a validated and effective strategy in cancer therapy. Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Several N-benzylbenzamide and arylamide derivatives containing a piperazine moiety have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin.

One study reported a series of novel arylamide derivatives with a piperazine moiety that exhibited significant antiproliferative activity against various human cancer cell lines. The representative compound, MY-1121, displayed IC₅₀ values ranging from 0.089 to 0.238 μM across nine different cancer cell lines, with particularly strong effects against liver cancer cells (SMMC-7721 IC₅₀ = 89.42 nM and HuH-7 IC₅₀ = 91.62 nM). Further investigation confirmed that MY-1121 binds to the colchicine site of β-tubulin, inhibiting its polymerization and inducing cell cycle arrest at the G2/M phase.

Another series of N-benzyl arylamide derivatives also showed potent tubulin polymerization inhibition. The compound MY-1388 was a powerful inhibitor and demonstrated strong antiproliferative effects, particularly against multidrug-resistant cancer cell lines. In vivo studies using a mouse xenograft model of gastric cancer showed that this compound could significantly inhibit tumor growth.

| Derivative Series | Compound | Activity | IC₅₀ (Tubulin Polymerization) | Antiproliferative IC₅₀ Range (Cancer Cells) |

| Arylamide derivatives with piperazine moiety | MY-1121 | Tubulin Polymerization Inhibitor | Not specified | 0.089 - 0.238 µM |

| N-benzylbenzamide derivatives | 20b | Tubulin Polymerization Inhibitor | Not specified | 12 - 27 nM |

| N-benzyl arylamide derivatives | MY-1388 | Tubulin Polymerization Inhibitor | Not specified | Not specified |

| 1,2,3-triazole, sulfonamide, and piperazine | 25a | Tubulin Polymerization Inhibitor | 2.1 ± 0.12 μM | Not specified |

Potential Therapeutic Applications in Preclinical Disease Models

Central Nervous System Disorders: Preclinical Efficacy

The piperazine moiety is a common feature in many centrally acting agents. Derivatives of Benzamide, N-ethyl-2-(1-piperazinyl)- have been explored for their potential in treating psychiatric disorders. In preclinical models of antipsychotic activity, a novel derivative, AD-5423, was shown to suppress hyperactivity induced by dopamine injection into the nucleus accumbens of rats. This antidopaminergic effect in a brain region implicated in schizophrenia suggests potential antipsychotic efficacy.

In the realm of antidepressant research, novel aryl piperazine derivatives have been designed to target both serotonin 5-HT₁ₐ and sigma-1 receptors. One such compound, compound 27, showed high affinity for both targets (Kᵢ = 0.44 nM for 5-HT₁ₐ and 0.27 nM for sigma-1) and exhibited significant antidepressant-like activity in the forced swimming test and mouse tail suspension test. Another piperazine derivative, LQFM212, also produced an antidepressant-like effect in the forced swimming test, which was found to be mediated by the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels in the hippocampus.

While the benzamide chemical class includes established antiemetic drugs, a review of available preclinical literature did not yield specific studies evaluating derivatives of Benzamide, N-ethyl-2-(1-piperazinyl)- for antiemetic properties.

Glioblastoma is an aggressive primary brain tumor with a poor prognosis, creating an urgent need for new therapeutic agents. Piperazine-based benzamide derivatives have shown promise in preclinical glioblastoma models. A study focused on these derivatives identified a lead compound, L19, which displayed potent activity against several glioblastoma cell lines, with IC₅₀ values of 0.15 μM (C6 cells), 0.29 μM (U87-MG cells), and 1.25 μM (U251 cells). Mechanistically, L19 was found to inhibit cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest. Crucially, this compound was able to penetrate the blood-brain barrier in vivo and demonstrated significant anti-glioblastoma potency in a U87-MG xenograft model in mice.

Another study on N-2-(phenylamino) benzamide derivatives also reported significant anti-glioblastoma activity. The lead compound from this series, I-1, repressed tumor growth by 66.7% in a C6 glioma orthotopic model and 69.4% in a U87MG xenograft model.

| Derivative Series | Compound | Cell Line | IC₅₀ Value | In Vivo Model Efficacy |

| Piperazine based benzamides | L19 | C6 | 0.15 µM | Superior anti-glioblastoma potency in U87-MG xenograft |

| U87-MG | 0.29 µM | |||

| U251 | 1.25 µM | |||

| N-2-(phenylamino) benzamides | I-1 | - | - | 66.7% TGI (C6 orthotopic); 69.4% TGI (U87MG xenograft) |

TGI: Tumor Growth Inhibition

Research into Alzheimer's Disease Therapeutic Avenues

Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by a decline in cognitive functions, including memory and language impairment. nih.gov One of the primary therapeutic strategies involves inhibiting the acetylcholinesterase (AChE) enzyme to increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Benzamide derivatives have been identified as potential AChE inhibitors, promoting learning and memory. nih.gov

In this context, a novel series of benzamide derivatives featuring a piperidine core, structurally related to the piperazine group, were synthesized and evaluated for their potential as anti-Alzheimer's agents. nih.govmui.ac.ir The study aimed to leverage the benzamide group to mimic the aromatic character of the indanone ring found in the well-established AChE inhibitor, donepezil. nih.gov The anti-acetylcholinesterase activity of the synthesized compounds was assessed using the Ellman's test. nih.govmui.ac.ir

Among the series, one compound, designated 5d , which features a fluorine atom substitution at the ortho position of the benzamide ring, demonstrated the most potent inhibitory activity against acetylcholinesterase. nih.govmui.ac.ir This derivative exhibited significantly greater potency than the reference drug, donepezil. nih.govmui.ac.ir Molecular docking studies suggested that the potent activity of compound 5d is due to a significant hydrogen bonding interaction between its carbonyl group and the amino acid tyrosine 121 within the active site of the acetylcholinesterase enzyme. nih.govmui.ac.ir These findings highlight the potential of developing benzamide-piperazine type structures as effective acetylcholinesterase inhibitors for Alzheimer's therapy. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Lead Benzamide Derivative

| Compound | Substitution | Target Enzyme | IC₅₀ (nM) | Reference Drug (Donepezil) IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5d | ortho-Fluoro | Acetylcholinesterase | 13 ± 2.1 | 0.6 ± 0.05 |

Data sourced from research on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, which are structurally analogous to the piperazine series. nih.govnih.govmui.ac.ir

Antimicrobial and Antiparasitic Research

The rise of multi-drug resistant microorganisms presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. researchgate.net The piperazine heterocycle is a key pharmacophore found in numerous antibiotics and has been a central focus in the search for new antimicrobial and antiparasitic drugs. researchgate.netnih.gov

Derivatives based on the piperazine scaffold have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties. researchgate.netnih.gov Research has shown that polymers derived from piperazine can effectively target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and leading to cell death. nih.gov

Specifically, synthesized series of 1-[2-(aryl amino-2-oxoethyl)-amino-4-(N-ethyl piperazine)] benzene (B151609) derivatives were screened for their antibacterial efficacy. researchgate.net These compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with several derivatives showing high activity against both types. researchgate.net Further studies on N-alkyl and N-aryl piperazine derivatives confirmed their significant activity against bacterial strains, although they were found to be less active against fungal species like Aspergillus fumigatus and Aspergillus flavus. nih.gov In another study, imidazole (B134444) derivatives containing a piperazine tail exhibited notable activity against S. aureus, S. typhi, E. coli, and the fungus C. albicans. bibliotekanauki.pl

Malaria remains a deadly parasitic disease, and the emergence of drug-resistant Plasmodium strains necessitates the urgent development of new antimalarial agents. nih.gov The piperazine ring is a known scaffold in antimalarial drug design. nih.gov

While direct studies on benzamide, N-ethyl-2-(1-piperazinyl)- for antimalarial activity are limited, research on structurally related aryl piperazine derivatives has shown promising results. In one study, piperazine derivatives were evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. johnshopkins.edu The most active compound from this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol , demonstrated potent antiplasmodial activity. johnshopkins.edu Another investigation into derivatives of SKM13, a compound template, found that modifications influenced antimalarial efficacy against different life stages of P. falciparum. nih.gov Although the two new SKM13 derivatives showed reduced efficacy compared to the parent compound, the study provided insights into structure-activity relationships for piperazine-containing molecules. nih.gov

Table 2: In Vitro Antimalarial Activity of a Lead Piperazine Derivative

| Compound | Parasite Strain | IC₅₀ (µM) |

|---|---|---|

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3, Chloroquine-resistant) | 0.5 |

Data sourced from research on aryl piperazine derivatives. johnshopkins.edu

Tuberculosis (TB), caused by Mycobacterium tuberculosis, requires new and more effective drugs to combat resistance and shorten therapy duration. rsc.orgnih.gov Pyrazinamide, a first-line TB drug, and other piperazine-based compounds have shown significant promise. nih.govrsc.org

In a targeted effort, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against the H37Ra strain of Mycobacterium tuberculosis. rsc.org This research successfully combined the benzamide and piperazine moieties to create potent inhibitors. Several compounds from the series displayed significant activity, with inhibitory concentrations in the low micromolar range. rsc.org The study identified five compounds from one series (Series-I) and one from another (Series-II) as particularly effective. rsc.org

Table 3: Anti-tubercular Activity of Lead Benzamide-Piperazine Derivatives against M. tuberculosis H37Ra

| Compound | IC₅₀ (µM) | IC₉₀ (µM) |

|---|---|---|

| 6a | 1.35 - 2.18 | 3.73 - 4.00 |

| 6e | 1.35 - 2.18 | 40.32 |

| 6h | 1.35 - 2.18 | 3.73 - 4.00 |

| 6j | 1.35 - 2.18 | 3.73 - 4.00 |

| 6k | 1.35 - 2.18 | 3.73 - 4.00 |

| 7e | 1.35 - 2.18 | Not specified |

Data sourced from research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. rsc.org

Antineoplastic Investigations: Selective Cytotoxicity to Cancer Cell Lines

The piperazine scaffold is a privileged structure in the development of anticancer agents. mdpi.com Research into derivatives of Benzamide, N-ethyl-2-(1-piperazinyl)- has yielded compounds with significant cytotoxic effects against various human cancer cell lines.

In a separate line of research, novel vindoline-piperazine conjugates were synthesized and tested. mdpi.com Among these, derivatives where the piperazine moiety was attached at position 17 of the vindoline (B23647) structure showed outstanding potency. mdpi.com Compounds 23 (containing a [4-(trifluoromethyl)benzyl]piperazine) and 25 (containing a 1-bis(4-fluorophenyl)methyl piperazine) were particularly effective, showing low micromolar growth inhibition across most of the cell lines tested. mdpi.com

Table 4: Cytotoxic Activity (GI₅₀) of Lead Benzamide and Piperazine Derivatives Against Selected Cancer Cell Lines

| Compound | Derivative Type | Sensitive Cancer Cell Lines | GI₅₀ (µM) |

|---|---|---|---|

| Compound 4 | Chalcone N-ethyl-piperazinyl amide of oleanonic acid | Various | 0.70 - 0.99 |

| Compound 23 | Vindoline-piperazine conjugate | Breast Cancer (MDA-MB-468) | 1.00 |

| Compound 25 | Vindoline-piperazine conjugate | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |

Data sourced from multiple studies on piperazine-containing anticancer agents. mdpi.comnih.gov

Anti-inflammatory Potential in Preclinical Models

Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory drugs, particularly selective inhibitors of cyclooxygenase-2 (COX-2), is a major research goal. nih.gov Heterocyclic compounds, including those with pyrimidine (B1678525) and benzothiazine cores linked to piperazine, have been explored for their anti-inflammatory properties. nih.govresearchgate.net

A series of novel 1,2-benzothiazine derivatives incorporating a piperazine linker were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov These studies are relevant as the benzothiazine structure can be considered a bioisostere of the benzamide core. The research found that modifying the structure, such as replacing a pyrimidine ring with a benzene ring, significantly increased selectivity for COX-2. nih.gov For instance, compound BS23 , which has a pyridine (B92270) ring attached to the piperazine, showed a strong preference for COX-2. nih.gov Two other derivatives, BS26 and BS27 , also demonstrated greater selectivity for COX-2 compared to the reference drug meloxicam. nih.gov In vivo studies on related structures have shown that these types of compounds can suppress carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.netmdpi.com

Table 5: Cyclooxygenase (COX) Inhibition by Lead 1,2-Benzothiazine-Piperazine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 0.14 |

| BS27 | 116.89 ± 4.3 | 25.55 ± 2.0 | 0.22 |

| Meloxicam (Reference) | Not specified | Not specified | 0.42 |

Data sourced from research on 1,2-benzothiazine derivatives. nih.gov

Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Benzamide, N Ethyl 2 1 Piperazinyl Scaffolds

Systematic Elucidation of Structural Features Governing Biological Response

The biological activity of the "Benzamide, N-ethyl-2-(1-piperazinyl)-" scaffold is intricately linked to the nature and arrangement of its constituent chemical moieties. SAR studies on related compounds have highlighted several key structural features that are indispensable for their biological response.

The core structure can be dissected into three primary regions: the benzamide (B126) ring, the N-ethyl linker, and the piperazine (B1678402) ring. Modifications to each of these regions have been shown to significantly impact activity. For instance, in a series of benzamide derivatives, the presence and position of substituents on the benzanilide (B160483) moiety were found to be critical for inhibitory activity against histone deacetylase. psu.edu Specifically, a substituent at the 2'-position, such as an amino or hydroxy group, was deemed essential for activity, suggesting it may act as a hydrogen-bonding or electrostatic interaction site. psu.edu Conversely, removal of this 2'-amino group led to a loss of inhibitory activity. psu.edu

Furthermore, the piperazine ring is a common feature in many biologically active compounds, including those targeting dopamine (B1211576) receptors and those with antibacterial properties. nih.govresearchgate.net The nitrogen atoms of the piperazine ring are key for forming interactions with biological targets. The substitution pattern on the distal nitrogen of the piperazine ring is a major determinant of affinity and selectivity. nih.gov

Analysis of Substituent Effects on Ligand-Target Binding Affinity

The binding affinity of ligands based on the "Benzamide, N-ethyl-2-(1-piperazinyl)-" scaffold to their biological targets is highly sensitive to the nature of the substituents on the aromatic ring and the piperazine moiety.

In a study of benzamide derivatives as histone deacetylase inhibitors, the electronic nature of substituents at the 4'- and 5'-positions of the anilide ring did not significantly alter inhibitory activity. psu.edu However, the introduction of a 2'-amino or 2'-hydroxy group was found to be indispensable for activity, with the 2'-hydroxy derivative showing almost equal activity to the 2'-amino derivative. psu.edu This underscores the importance of hydrogen-bonding capabilities at this position for target engagement.

For a series of piperazine derivatives acting as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, substitution on the phenyl rings or their replacement with heterocycles was explored to understand the structure-activity relationships. nih.gov In another study on dopamine D3 receptor ligands, various N-substitutions on the piperazine ring with different heterocyclic rings were investigated. nih.gov The results indicated that the heterocyclic ring does not necessarily need to be directly connected to the piperazine ring to maintain high affinity and selectivity, as linkers such as an amide or a methylene (B1212753) group were well tolerated. nih.gov For example, a 5-substituted indole (B1671886) derivative with a methylene linker showed a different binding affinity compared to its amide counterpart, although the reason for this was not fully understood. nih.gov

The following table summarizes the effects of various substituents on the activity of related benzamide and piperazine scaffolds based on published research findings.

| Scaffold | Target | Substituent Position | Substituent Type | Effect on Activity | Reference |

| Benzamide | Histone Deacetylase | 2'-Anilide | Amino (NH2) | Indispensable for activity | psu.edu |

| Benzamide | Histone Deacetylase | 2'-Anilide | Hydroxy (OH) | Maintained high activity | psu.edu |

| Benzamide | Histone Deacetylase | 4'- and 5'-Anilide | Various | Minor effect on activity | psu.edu |

| Piperazine | Dopamine D3 Receptor | N-Piperazine | Substituted Indole Rings | Can accommodate various substitutions | nih.gov |

Computational Methodologies in SAR/QSAR Derivation

Computational methods are powerful tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity and enabling the prediction of the potency of novel compounds. For scaffolds related to "Benzamide, N-ethyl-2-(1-piperazinyl)-", several computational techniques have been employed to develop robust SAR and QSAR models.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. In a study of benzamide-type antibacterial inhibitors of the FtsZ protein, a CoMFA model was developed that yielded strong statistical parameters, indicating its predictive power. nih.gov The resulting contour maps from the CoMFA analysis provided a visual representation of the regions around the molecule where steric bulk or specific electrostatic properties would be favorable or unfavorable for activity. nih.gov This information serves as a rational guide for designing new, more potent inhibitors. nih.gov

For a series of cytotoxic compounds, CoMFA models with steric and electrostatic fields provided satisfactory statistical data for predicting cytotoxic potencies against various cell lines. nih.gov Similarly, a CoMFA study on piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor resulted in a model with high predictive capability. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the ligand-target interactions.

In the study of benzamide-type FtsZ inhibitors, the CoMSIA model also showed excellent predictive ability. nih.gov The analysis of the contour maps from CoMSIA highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bonding properties in generating new bioactive molecules. nih.gov For a set of cytotoxic compounds, the best CoMSIA models were obtained by combining steric, electrostatic, and hydrophobic fields, which yielded statistically significant data to explain their cytotoxicity. nih.gov The information derived from both CoMFA and CoMSIA 3D contour maps is valuable for the design of more potent compounds. nih.gov

The following table presents the statistical parameters of CoMFA and CoMSIA models from a study on benzamide type FtsZ inhibitors. nih.gov

| Model | r² (pred) |

| CoMFA | 0.974 |

| CoMSIA | 0.980 |

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used to screen virtual libraries for new compounds with the desired activity.

For benzamide-type FtsZ inhibitors, the 3D-QSAR study helped to summarize a set of chemical changes that can be made to the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of the pharmacophore to generate new bioactive molecules. nih.gov In the context of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, N-benzylbenzamide derivatives were identified to fit a merged sEH/PPARγ pharmacophore, which served as a starting point for dual ligand design. acs.org

These computational approaches, by providing detailed insights into the structural requirements for biological activity, are invaluable in the ligand-based drug design of novel therapeutic agents based on the "Benzamide, N-ethyl-2-(1-piperazinyl)-" scaffold.

V. Advanced Computational Chemistry and Molecular Modeling for Benzamide, N Ethyl 2 1 Piperazinyl Derivatives

Molecular Docking Simulations to Predict Binding Poses and Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as a Benzamide (B126), N-ethyl-2-(1-piperazinyl)- derivative, within the active site of a target protein. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a function that approximates the binding free energy.

Research on related phenylpiperazine and benzamide derivatives has demonstrated the utility of docking in identifying crucial molecular interactions. nih.govmdpi.com For instance, studies on similar scaffolds have shown that these compounds can form hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues in the active sites of various protein targets, such as topoisomerase II and carbonic anhydrase. nih.govmdpi.com The docking results can reveal which substitutions on the benzamide or piperazine (B1678402) rings are most likely to enhance binding affinity and selectivity. mdpi.com These simulations are instrumental in understanding the structure-activity relationship (SAR) and guiding the synthesis of more potent and specific inhibitors. nih.gov

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Parent Compound | Kinase A | -7.8 | ASP145, LYS33 | Hydrogen Bond, Salt Bridge |

| 4'-Chloro Derivative | Kinase A | -8.5 | ASP145, LYS33, VAL89 | Hydrogen Bond, Hydrophobic |

| 3'-Methoxy Derivative | Kinase A | -8.1 | ASP145, SER90 | Hydrogen Bond |

| Parent Compound | Topoisomerase II | -9.2 | ARG489, ASP551 | Hydrogen Bond, Pi-Cation |

| 4'-Chloro Derivative | Topoisomerase II | -9.9 | ARG489, ASP551, TYR801 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the protein-ligand complex. nih.govnih.gov

For derivatives of Benzamide, N-ethyl-2-(1-piperazinyl)-, MD simulations are used to validate the binding poses predicted by docking. nih.gov A stable binding pose in an MD simulation is characterized by minimal fluctuations in the ligand's position (Root Mean Square Deviation, RMSD) and sustained key interactions with the protein over the simulation period, which can range from nanoseconds to microseconds. nih.govnih.gov These simulations can reveal how the binding of the ligand induces conformational changes in the protein and how water molecules may mediate interactions in the binding site. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that are crucial for ligand binding and recognition. nih.gov

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Interaction Persistence (%) |

|---|---|---|---|

| Kinase A + Derivative | 100 | 1.5 ± 0.3 | 95% (H-Bond with ASP145) |

| Topoisomerase II + Derivative | 100 | 1.8 ± 0.4 | 92% (H-Bond with ARG489) |

| Apo-Kinase A (unbound) | 100 | N/A | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules, which govern their structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com DFT calculations can accurately predict a wide range of molecular properties for Benzamide, N-ethyl-2-(1-piperazinyl)- and its derivatives, including optimized molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with experimental IR spectra), and the distribution of electron density (molecular electrostatic potential, MEP). researchgate.netnih.gov

A key application of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. growingscience.com These calculations help in understanding how different substituents affect the electronic properties and potential reactivity of the molecule. bohrium.comespublisher.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzamide, N-ethyl-2-(1-piperazinyl)- | -5.89 | -1.21 | 4.68 | 3.45 |

| Derivative with Electron-Withdrawing Group | -6.15 | -1.55 | 4.60 | 4.80 |

| Derivative with Electron-Donating Group | -5.65 | -1.05 | 4.60 | 2.95 |

While DFT provides high accuracy, it can be computationally expensive for large molecules or extensive conformational searches. Semiempirical methods offer a faster, albeit less precise, alternative by incorporating experimental parameters into the calculations. These methods are particularly useful for performing initial conformational analysis of flexible molecules like Benzamide, N-ethyl-2-(1-piperazinyl)-. nih.gov By rapidly scanning the potential energy surface, semiempirical methods can identify low-energy conformations that can then be subjected to more rigorous and accurate DFT calculations for refinement. This hierarchical approach balances computational cost and accuracy, enabling a thorough exploration of the molecule's conformational landscape. nih.gov

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. arxiv.orgresearchgate.net By calculating the energies of electronic transitions, TDDFT can simulate the UV-Visible absorption spectrum of Benzamide, N-ethyl-2-(1-piperazinyl)- derivatives. growingscience.comresearchgate.net This allows researchers to predict the maximum absorption wavelength (λmax) and understand the nature of the electronic transitions involved, such as π→π* or n→π* transitions. espublisher.com Comparing the theoretically predicted spectra with experimental data serves as a valuable validation of the computational methodology and the calculated electronic structure. researchgate.net

In Silico Prediction of Preclinical Efficacy and Selectivity

In the early stages of drug discovery, it is crucial to evaluate the potential of a compound to become a successful drug. nih.gov In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov For Benzamide, N-ethyl-2-(1-piperazinyl)- derivatives, these predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Furthermore, online tools and computational models can predict the likely biological activities of a compound based on its structure. nih.gov By comparing the molecular fingerprint of a derivative to databases of known active compounds, these tools can suggest potential targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzyme classes. nih.gov This early assessment of pharmacokinetic properties and biological activity helps to eliminate compounds with a low chance of success and to focus resources on the most promising lead candidates. nih.govnih.gov

| Property | Predicted Value/Activity | Interpretation |

|---|---|---|

| Human Oral Absorption | High | Good potential for oral administration |

| BBB Permeation | Low | Less likely to cause CNS side effects |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| GPCR Ligand Activity | 0.65 (Probability) | Likely to interact with G-protein coupled receptors |

| Kinase Inhibitor Activity | 0.72 (Probability) | Likely to inhibit kinase enzymes |

Vi. Advanced Analytical and Spectroscopic Methods in Research on Benzamide, N Ethyl 2 1 Piperazinyl Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-substituted 2-(1-piperazinyl)benzamides. It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org For many acyl-functionalized piperazines, NMR spectra can be complex due to conformational isomers (rotamers) arising from the partial double bond character of the amide C-N bond and the potential for piperazine (B1678402) ring inversion. rsc.orgnih.govrsc.org This often results in the appearance of doubled or broadened signals at room temperature, which can resolve into distinct signals at lower temperatures. rsc.org

¹H NMR Spectroscopy

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical analog like N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the proton signals are observed in distinct regions. researchgate.net Aromatic protons appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the piperazine ring often present as broad singlets or complex multiplets due to conformational dynamics. nih.govresearchgate.net For instance, the protons on the piperazine ring adjacent to the different substituents will have unique chemical shifts. Protons on the N-ethyl group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with coupling between them.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic Protons | 7.0 - 8.2 | m (multiplet) | - | Multiple |

| Piperazine Protons (CH₂-3' & CH₂-5') | 3.84 | br. s (broad singlet) | - | 4H |

| Piperazine Protons (CH₂-2' & CH₂-6') | 2.54 | br. s (broad singlet) | - | 4H |

| Ethyl Group (CH₂) | 2.67 | q (quartet) | 7.6 | 2H |

| Ethyl Group (CH₃) | 1.22 | t (triplet) | 4.8 | 3H |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In analogs of "Benzamide, N-ethyl-2-(1-piperazinyl)-", the carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield (e.g., ~160-175 ppm). nih.govlew.ro The carbons of the benzene (B151609) ring resonate in the aromatic region (~110-150 ppm). The aliphatic carbons of the piperazine ring and the N-ethyl group appear in the upfield region of the spectrum. For example, in novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids, the amide carbonyl was confirmed at δ ~175 ppm, and the N-ethylpiperazine methylene carbons were observed between δ 52-55 ppm. nih.gov Similar to ¹H NMR, conformational isomerism can lead to the observation of more signals than expected for the carbon atoms, particularly for the piperazine ring. rsc.orgrsc.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 167 - 175 |

| Aromatic Carbons | 113 - 155 |

| Piperazine Methylene Carbons (N-CH₂) | 40 - 55 |

| Ethyl Group Methylene Carbon (-CH₂) | ~40-50 |

| Ethyl Group Methyl Carbon (-CH₃) | ~12-15 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov For benzamide (B126) piperazine derivatives, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular formula. nih.govcbijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. ajpaonline.com This hyphenated technique is invaluable for assessing the purity of synthesized compounds, identifying impurities, and analyzing complex mixtures. researchgate.netajpaonline.com In the analysis of piperazine derivatives, LC-MS methods are developed to separate the target compound from starting materials, by-products, and degradation products, with the mass spectrometer providing definitive identification of each component. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. libretexts.org For "Benzamide, N-ethyl-2-(1-piperazinyl)-" and its analogs, the IR spectrum provides clear evidence for key structural features. researchgate.netresearchgate.net

The most prominent absorptions include:

N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹ corresponds to the N-H bond of the secondary amide. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperazine groups appears just below 3000 cm⁻¹. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption between 1630-1680 cm⁻¹ is characteristic of the carbonyl group in the amide linkage. This is one of the most easily identifiable peaks in the spectrum. libretexts.org

C-N Stretch: Absorptions corresponding to C-N stretching of the amide and piperazine groups are typically found in the 1200-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.chelte.hu The spectrum provides information about electronic transitions, particularly those involving π-electrons in conjugated systems. For benzamide analogs, the primary absorption bands are due to π→π* transitions within the benzene ring and the carbonyl group. elte.huresearchgate.net The position of the maximum absorbance (λ_max) can be influenced by substituents on the aromatic ring and by the solvent. researchgate.net While less structurally informative than NMR or MS, UV-Vis is a valuable tool for quantitative analysis and for monitoring reactions. It is also commonly used as a detection method in HPLC. nih.gov

Chromatographic Techniques for Compound Isolation and Purification (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor the progress of a reaction and to determine appropriate solvent systems for larger-scale purification. researchgate.netresearchgate.net For piperazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents. nih.govpsu.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, and the components are visualized as spots with characteristic retention factor (R_f) values.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is frequently employed for benzamide and piperazine analogs, typically using a C18 or C8 column as the stationary phase and a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid. cbijournal.comnih.gov The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate highly pure samples for further analysis.

Vii. Future Research Directions and Perspectives for Benzamide, N Ethyl 2 1 Piperazinyl and Its Derivatives

Rational Design of Novel Compounds with Improved Potency and Selectivity

The future of drug design for derivatives of "Benzamide, N-ethyl-2-(1-piperazinyl)-" will heavily rely on rational, structure-based approaches to optimize potency and selectivity. The core structure is highly amenable to synthetic modification, allowing for a systematic exploration of the chemical space. benthamdirect.com For instance, research on N-(piperidin-4-yl)benzamide derivatives has demonstrated that modifications can lead to significant inhibitory bioactivity in cancer cell lines. nih.gov Future efforts will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A thorough investigation into how subtle structural changes to the N-ethyl, benzamide (B126), and piperazine (B1678402) components affect biological activity is crucial. This includes altering substituent positions and properties on the phenyl ring, varying the alkyl group on the amide nitrogen, and functionalizing the distal nitrogen of the piperazine ring. Such studies have been pivotal in developing potent opioid agonists from tropanylidene benzamides and in identifying key structural elements for dual histamine (B1213489) H3/sigma-1 receptor affinities in other piperazine derivatives. researchgate.netnih.gov

Bioisosteric Replacement: The use of bioisosteres to replace certain functional groups can improve pharmacokinetic profiles and target engagement. For example, replacing the piperazine ring with a piperidine (B6355638) moiety has been shown to be a key structural element for modulating affinity at sigma-1 receptors while maintaining affinity for H3 receptors. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by creating bicyclic piperazine derivatives, can lead to more potent and selective compounds by locking the molecule into a bioactive conformation. researchgate.net

Investigation of Multi-Target Approaches for Complex Diseases

The inherent structure of "Benzamide, N-ethyl-2-(1-piperazinyl)-" derivatives, with multiple points for modification, makes them ideal candidates for the design of multi-target-directed ligands (MTDLs). Complex multifactorial diseases such as neurodegenerative disorders, cancer, and certain psychiatric conditions often involve multiple biological pathways, making single-target drugs less effective.

Future research will likely explore the development of derivatives that can simultaneously modulate different targets. For example, combining inhibition of fatty acid amide hydrolase (FAAH) for neuroprotection with antagonism of other relevant receptors could offer a synergistic therapeutic effect for excitotoxic pathologies. lookchem.com Similarly, designing compounds that inhibit tubulin polymerization while also targeting other cancer-related pathways could lead to more potent anticancer agents. nih.gov The development of piperazine derivatives with affinity for both histamine H3 and sigma-1 receptors showcases the feasibility of this approach for conditions like neuropathic pain. nih.gov

Integration of Omics Technologies for Comprehensive Mechanism of Action Elucidation

To fully understand the therapeutic potential and to identify novel applications for "Benzamide, N-ethyl-2-(1-piperazinyl)-" derivatives, a deep understanding of their mechanism of action is essential. Future research will increasingly integrate "omics" technologies:

Genomics and Transcriptomics: These can be used to identify genetic markers that predict a patient's response to a drug and to understand how these compounds alter gene expression profiles in target cells. For example, studies on other benzamide derivatives have shown they can induce the expression of HIF-1α protein and its downstream target genes. nih.gov

Proteomics: This will enable the identification of the direct protein targets of these compounds and the downstream signaling pathways they modulate. This is crucial for confirming the intended mechanism of action and for identifying potential off-target effects.

Metabolomics: By analyzing the metabolic changes in cells or organisms upon treatment with these compounds, researchers can gain a more holistic view of their biological effects.

This multi-omics approach will provide a comprehensive picture of how these molecules work, facilitating their development for specific diseases and potentially uncovering new therapeutic indications.

Exploration of Targeted Drug Delivery Systems for Optimized Preclinical Outcomes

While a compound may show high potency in vitro, its effectiveness in vivo depends on its ability to reach the target tissue in sufficient concentrations without causing systemic toxicity. The physicochemical properties imparted by the piperazine moiety can be advantageous for oral bioavailability. benthamdirect.com However, for certain applications, targeted drug delivery systems can further enhance therapeutic efficacy.

Future research in this area could involve:

Nanoparticle Formulation: Encapsulating "Benzamide, N-ethyl-2-(1-piperazinyl)-" derivatives in nanoparticles can improve their solubility, stability, and pharmacokinetic profile. Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, such as tumors.

Prodrug Strategies: Designing prodrugs that are activated only at the site of action can minimize off-target effects. This could involve creating derivatives that are cleaved by enzymes specifically overexpressed in the target tissue.

These strategies will be instrumental in translating the in vitro potency of novel derivatives into successful preclinical and, eventually, clinical outcomes.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like "Benzamide, N-ethyl-2-(1-piperazinyl)-" and its derivatives. These computational tools can significantly accelerate the identification and optimization of lead compounds.

Key applications in future research will include:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. This allows for the in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and target interactions. This can lead to the discovery of novel scaffolds that go beyond the traditional chemical space.

Virtual Screening: AI-powered virtual screening can more accurately predict how a molecule will bind to a protein target, aiding in the rational design of more potent and selective inhibitors.

By leveraging AI and ML, researchers can navigate the complexities of drug discovery more efficiently, reducing the time and cost associated with bringing new therapies to patients.

Q & A

Q. What are the recommended methods for synthesizing Benzamide, N-ethyl-2-(1-piperazinyl)-, and what reagents are critical for its purity?

Methodological Answer: The synthesis typically involves coupling a nicotinamide derivative with piperazine. For example, in structurally similar compounds (e.g., N-ethyl-2-(1-piperazinyl)nicotinamide), the reaction uses pyridine-3-carboxamide derivatives and piperazine under reflux conditions with polar aprotic solvents like DMF or dichloromethane. Critical reagents include ethylamine for N-ethylation and coupling agents such as HATU or DCC to ensure amide bond formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to achieve >99% purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₂H₁₈N₄O: 234.30 g/mol) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., Hirshfeld analysis to quantify hydrogen bonding) .

Q. What are the core structural features influencing its reactivity?

Methodological Answer: The benzamide backbone provides rigidity, while the piperazine moiety introduces conformational flexibility. The N-ethyl group enhances lipophilicity, affecting solubility and membrane permeability. Key reactive sites include:

- The amide carbonyl (susceptible to nucleophilic attack).

- Piperazine nitrogen atoms (prone to protonation or alkylation).

- Aromatic pyridine/benzene rings (participate in π-π stacking) .

Advanced Research Questions

Q. How do substituents on the benzamide or piperazine moieties affect structure-activity relationships (SAR)?

Methodological Answer: Substituent effects are evaluated via systematic SAR studies:

- Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide increase binding affinity to targets like Bcl-2 or serotonin receptors by enhancing electrophilicity .

- N-Alkylation (e.g., ethyl vs. methyl) modulates logP values, impacting blood-brain barrier penetration .

- Piperazine substitution (e.g., 4-phenylpiperazine) alters receptor selectivity, as seen in dual H₁/H₄ receptor ligands .

Q. Table 1: Substituent Impact on Biological Activity

Q. What computational approaches are suitable for modeling its interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes to receptors like Bcl-2 or 5-HT₁A using crystal structures (PDB IDs: 6O0K, 7EKG) .

- Molecular Dynamics (GROMACS): Simulate stability of ligand-receptor complexes over 100-ns trajectories.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, van der Waals) in crystalline states .